molecular formula C17H20O2S B14139266 Ethyl 5-(4-tert-butylphenyl)thiophene-2-carboxylate

Ethyl 5-(4-tert-butylphenyl)thiophene-2-carboxylate

Katalognummer: B14139266
Molekulargewicht: 288.4 g/mol
InChI-Schlüssel: GOYOCLQNTLCOES-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 5-(4-(tert-butyl)phenyl)thiophene-2-carboxylate is a compound belonging to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. Thiophene and its derivatives are known for their wide range of applications in medicinal chemistry and material science

Vorbereitungsmethoden

The synthesis of thiophene derivatives, including Ethyl 5-(4-(tert-butyl)phenyl)thiophene-2-carboxylate, can be achieved through several methods. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . Industrial production methods often involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity of the final product.

Analyse Chemischer Reaktionen

Ethyl 5-(4-(tert-butyl)phenyl)thiophene-2-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) . Substitution reactions often involve halogenation or nitration, leading to the formation of halogenated or nitro derivatives. The major products formed from these reactions depend on the specific reagents and conditions used.

Wirkmechanismus

The mechanism of action of Ethyl 5-(4-(tert-butyl)phenyl)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. Thiophene derivatives are known to modulate various biological pathways, including kinase inhibition and estrogen receptor modulation . The exact mechanism depends on the specific structure of the compound and its interaction with the target molecules.

Vergleich Mit ähnlichen Verbindungen

Ethyl 5-(4-(tert-butyl)phenyl)thiophene-2-carboxylate can be compared with other thiophene derivatives, such as 2-butylthiophene and 2-octylthiophene These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties

Eigenschaften

Molekularformel

C17H20O2S

Molekulargewicht

288.4 g/mol

IUPAC-Name

ethyl 5-(4-tert-butylphenyl)thiophene-2-carboxylate

InChI

InChI=1S/C17H20O2S/c1-5-19-16(18)15-11-10-14(20-15)12-6-8-13(9-7-12)17(2,3)4/h6-11H,5H2,1-4H3

InChI-Schlüssel

GOYOCLQNTLCOES-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=CC=C(S1)C2=CC=C(C=C2)C(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.